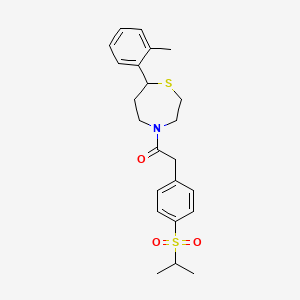

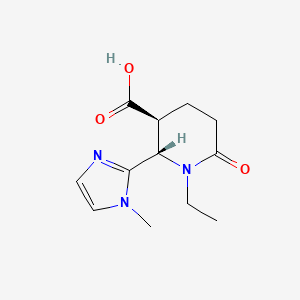

![molecular formula C19H13F3N2O3S B2865161 N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide CAS No. 888410-16-0](/img/structure/B2865161.png)

N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide” is a complex organic molecule. It contains a benzodioxane fragment, which is a significant pharmacophore across a number of different therapeutic areas . The benzodioxane fragment is known to exhibit anti-hepatotoxic, anti-inflammatory, anti-helmintic, anti-arthritic, and antioxidant properties .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of sulfonamide derivatives with a 1,4-benzodioxane heterocycle was achieved by reacting 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in aqueous alkaline media . This reaction yielded N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide, which was further treated with different alkyl/aralkyl halides using N,N-dimethylformamide (DMF) as the reaction medium .Molecular Structure Analysis

The molecular structure of the compound can be determined using various spectroscopy techniques such as IR, 1H NMR, 13C NMR, and EI-MS . The exact structure of “N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide” is not available in the search results.Physical And Chemical Properties Analysis

The physical and chemical properties of the compound can be determined using various techniques. The molecular weight of a similar compound, 1,4-Benzodioxin, 2,3-dihydro-, is reported to be 136.1479 .Applications De Recherche Scientifique

TEMPO-Catalyzed Electrochemical C–H Thiolation

A study outlines a metal- and reagent-free method for synthesizing benzothiazoles and thiazolopyridines through TEMPO-catalyzed electrolytic C–H thiolation, providing a pathway to a variety of benzothiazoles and thiazolopyridines from N-(hetero)arylthioamides. This research highlights an efficient method for synthesizing compounds structurally related to the query compound, focusing on the formation of key C–S bonds (Qian et al., 2017).

Synthesis of Thiadiazolobenzamide

Another study explores the synthesis of a thiadiazolobenzamide compound and its nickel and palladium complexes. It describes the formation of new bonds between sulfur and nitrogen atoms, leading to the creation of a five-membered ring. The research could provide insights into the synthesis and characterization of related benzamide compounds (Adhami et al., 2012).

Antifungal Agents

Research into 2-hydroxy-5-(1,3-thiazol-5-yl) benzamides and their derivatives aimed to assess their potential as antifungal agents. This study could offer a perspective on the biological activities of thiazole-benzamide compounds, similar in structure to the compound of interest (Narayana et al., 2004).

Corrosion Inhibitors

Another research focused on benzothiazole derivatives as corrosion inhibitors for carbon steel, illustrating the application of related compounds in protecting materials from corrosion. This study might indicate the broader chemical utility of benzothiazole and thiazole compounds (Hu et al., 2016).

Antimicrobial Agents

The synthesis of 2-phenylamino-thiazole derivatives and their evaluation as antimicrobial agents provide insight into the potential medical applications of similar compounds. Some synthesized molecules were found to be more potent than reference drugs against pathogenic strains, highlighting the therapeutic potential of benzothiazole and thiazole derivatives (Bikobo et al., 2017).

Orientations Futures

The future directions for this compound could involve further exploration of its biological activities, given the known activities of compounds containing a benzodioxane fragment . Additionally, the synthesis of new derivatives and their testing for various biological activities could be a potential area of research.

Mécanisme D'action

Target of Action

Similar compounds have been synthesized as potential therapeutic agents for alzheimer’s disease , suggesting that the compound may target enzymes involved in this disease, such as cholinesterase .

Mode of Action

Based on its potential use in treating alzheimer’s disease , it can be hypothesized that it may inhibit cholinesterase enzymes, thereby increasing the levels of acetylcholine, a neurotransmitter that is typically reduced in Alzheimer’s disease.

Pharmacokinetics

Similar compounds are known to be absorbed from the gastrointestinal tract, metabolized in the liver, and excreted through bile or feces .

Propriétés

IUPAC Name |

N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13F3N2O3S/c20-19(21,22)13-3-1-2-12(8-13)17(25)24-18-23-14(10-28-18)11-4-5-15-16(9-11)27-7-6-26-15/h1-5,8-10H,6-7H2,(H,23,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWPUBWNWPQUZPW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)C3=CSC(=N3)NC(=O)C4=CC(=CC=C4)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13F3N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

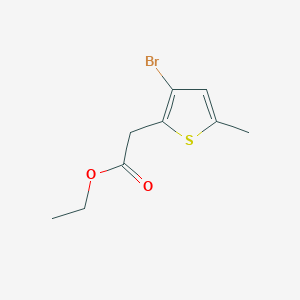

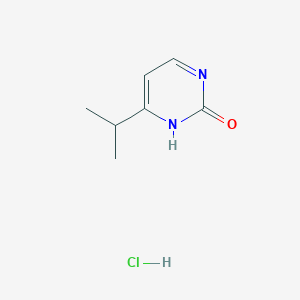

![(E)-3-(3-(2,5-dioxopyrrolidin-1-yl)phenyl)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxopropanenitrile](/img/structure/B2865080.png)

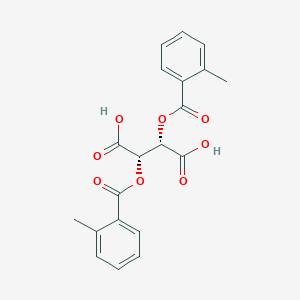

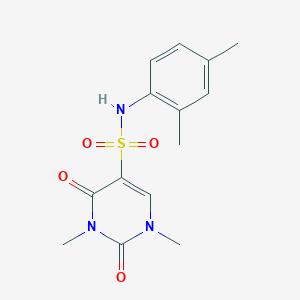

![(3Z)-1-(4-methylbenzyl)-3-{[(4-methylphenyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2865090.png)

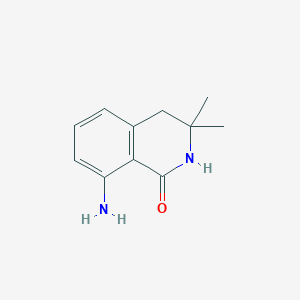

![4-Butyl-6-[3-(dimethylamino)acryloyl]-7-hydroxy-8-methyl-2H-chromen-2-one](/img/structure/B2865091.png)

![N-(2,5-dimethylphenyl)-2-(7-ethyl-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetamide](/img/structure/B2865092.png)

![N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-hydroxynicotinamide](/img/structure/B2865094.png)

![ethyl N-{2-({[(4-chlorobenzyl)oxy]imino}methyl)-3-[(ethoxycarbonyl)amino]-3-oxopropanoyl}carbamate](/img/structure/B2865097.png)

![9-(2-methoxyphenyl)-1,7-dimethyl-3-(2-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2865100.png)